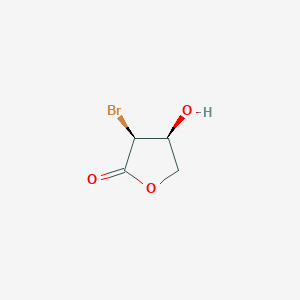

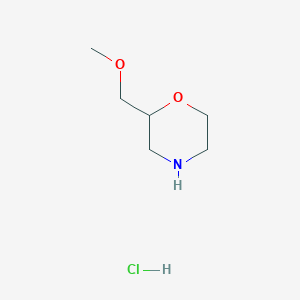

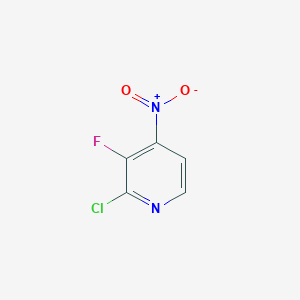

![molecular formula C20H16N2O5 B178515 N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide CAS No. 143503-03-1](/img/structure/B178515.png)

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

Overview

Description

“N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” is a thiol-reactive compound . It selectively reacts with thiols and can be used as a pre-column labeling reagent in High-Performance Liquid Chromatography (HPLC) and in the determination of thiols in biological fluids .

Molecular Structure Analysis

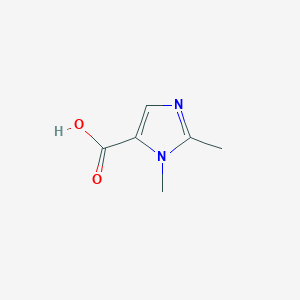

The molecular formula of “this compound” is C20H16N2O5 . The molecular weight is 364.35 . The SMILES string representation of the molecule is COc1cc2CN(C(=O)c2cc1OC)c3ccc(cc3)N4C(=O)C=CC4=O .Chemical Reactions Analysis

“this compound” selectively reacts with thiol compounds to form fluorescent derivatives . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .Scientific Research Applications

Photopolymerization

- Thiophene-Substituted Polymers : N-[4-(4′-hydroxyphenyloxycarbonyl)phenyl]maleimide and its derivatives are used in the synthesis of novel polymers. Through photoinduced radical polymerization, these compounds contribute to the development of linear polymers with specific properties, such as pendant thienyl moieties (Cianga & Yagcı, 2002).

Biochemistry and Pharmacology

- Antifungal Activities : Derivatives of N-phenyl and N-phenylalkyl maleimides have been studied for their antifungal properties against Candida spp. They exhibit strong fungicidal activities, with their intact maleimide ring playing a crucial role (Sortino et al., 2008).

- Stabilization of Antibody Drug Conjugates : N-aryl maleimides, including N-phenyl maleimides, have been used to stabilize cysteine-linked antibody-drug conjugates (ADCs). These compounds enhance the stability of ADCs in the bloodstream, reducing the loss of drugs (Christie et al., 2015).

- Cytotoxicity and Antitumor Effects : Certain N-Phenylmaleimide derivatives have been assessed for their antitumor and antimetastatic effects, particularly in the context of melanoma. These compounds have shown promising results in reducing lung metastasis and inhibiting tumor growth (Noldin et al., 2015).

Material Science

- Synthesis and Properties of Polymers : N-substituted phenyl maleimides with various groups have been synthesized and analyzed for their thermal behavior and potential applications in material science (Yang Gang, 2007).

- Luminescent Rhenium Complexes : Luminescent rhenium(I) polypyridine maleimide complexes have been developed for biological labeling studies. These complexes exhibit intense and long-lived photoluminescence, useful for labeling biological species (Lo et al., 2002).

Molecular Chemistry

- Molecular Structure and Spectra Studies : The molecular structure, spectra, and thermodynamic properties of N-(4-aminophenyl) maleimide have been studied, providing insights into the geometric structure and behavior of these compounds (Guo, 2010).

Mechanism of Action

Target of Action

The primary target of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide, also known as 1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione, are proteins with sulfhydryl groups . These proteins play a crucial role in various biological processes, including enzymatic reactions, protein folding, and signal transduction.

Mode of Action

This compound selectively reacts with thiol compounds, which are often found in the sulfhydryl groups of proteins . The reaction forms fluorescent derivatives, allowing the labeled proteins to be detected and studied . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .

Result of Action

The primary result of the action of this compound is the formation of fluorescent derivatives when it reacts with thiol compounds . This allows for the visualization and study of proteins with sulfhydryl groups, contributing to our understanding of their roles in various biological processes.

Biochemical Analysis

Biochemical Properties

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide plays a crucial role in biochemical reactions, particularly in the fluorescence labeling of proteins via their sulfhydryl groups . The compound reacts selectively with thiol compounds to form fluorescent derivatives . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with thiol-containing proteins. The compound forms fluorescent derivatives with these proteins, which can then be detected and quantified . This allows for the study of these proteins and their roles in various biochemical processes.

Properties

IUPAC Name |

1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-26-16-9-12-11-21(20(25)15(12)10-17(16)27-2)13-3-5-14(6-4-13)22-18(23)7-8-19(22)24/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHQGBNSNVWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391644 | |

| Record name | N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143503-03-1 | |

| Record name | N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

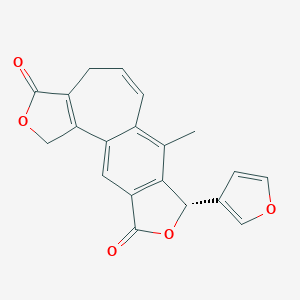

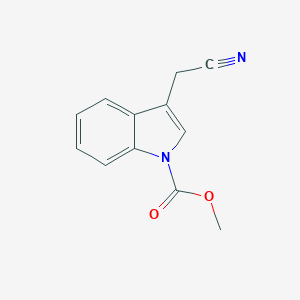

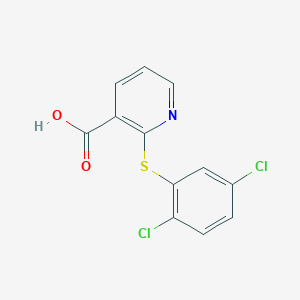

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)